Benzyl (2-Oxopropyl)carbamate
CAS No.: 111491-97-5
Cat. No.: VC14464541
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111491-97-5 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | benzyl N-(2-oxopropyl)carbamate |
| Standard InChI | InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
| Standard InChI Key | GVRXLHLFAABVLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
Benzyl (2-oxopropyl)carbamate is systematically named benzyl N-(2-oxopropyl)carbamate under IUPAC conventions . Its molecular formula, , reflects a benzyloxycarbonyl (Cbz) group attached to a 2-oxopropylamine backbone. The compound’s structure integrates a carbamate linkage () and a ketone group at the β-position, conferring dual reactivity for nucleophilic and electrophilic reactions.
Structural Depiction and Stereochemistry
The 2D structure (Figure 1) reveals a planar carbamate group with the benzyl moiety providing steric bulk. The 2-oxopropyl side chain introduces a ketone at the second carbon, creating a potential site for keto-enol tautomerism or condensation reactions. No chiral centers are present, as confirmed by its symmetrical substitution pattern .
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 111491-97-5 |
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | Benzyl N-(2-oxopropyl)carbamate |
| SMILES | CC(=O)CNC(=O)OCC1=CC=CC=C1 |
| InChI Key | GVRXLHLFAABVLJ-UHFFFAOYSA-N |
| Density (Predicted) | 1.23 g/cm³ |
| Boiling Point (Estimated) | 393°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Reaction of 2-oxopropylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
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Purification via chromatography or crystallization to achieve high purity (>95%).
The reaction proceeds under mild conditions (0–25°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran. Yield optimization strategies include stoichiometric control of benzyl chloroformate and inert atmosphere maintenance to prevent hydrolysis .
Industrial Manufacturing Considerations
Scalable production employs continuous flow reactors to enhance mixing and heat transfer, minimizing side reactions like over-alkylation. Post-synthesis, automated liquid-liquid extraction and vacuum distillation ensure consistent batch quality. Industrial-grade material typically assays at ≥98% purity, suitable for pharmaceutical intermediates .
Physicochemical Properties
Thermal Stability and Solubility
Benzyl (2-oxopropyl)carbamate exhibits moderate thermal stability, decomposing above 200°C. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate, but insoluble in water due to the hydrophobic benzyl group.
Spectroscopic Characterization
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NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.10 (s, 2H, OCH₂Ph), 4.05 (d, 2H, NHCH₂), 2.20 (s, 3H, COCH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O, carbamate), 1685 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (N–H bend) .
Reactivity and Functionalization Pathways
Carbamate Hydrolysis
Under acidic (HCl/EtOH) or basic (NaOH/THF) conditions, the carbamate cleaves to yield 2-oxopropylamine and benzyl alcohol. This deprotection is critical in peptide synthesis to unmask amine functionalities without affecting ketone groups .
Ketone-Directed Reactions
The 2-oxopropyl ketone participates in:
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Nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols.
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Condensations with hydrazines or hydroxylamines to generate hydrazones or oximes, useful in bioconjugation .
Applications in Organic Synthesis
Peptide Protection Strategies
As a carbamate protecting group, it shields primary amines during solid-phase peptide synthesis (SPPS). Unlike traditional Cbz groups, the 2-oxopropyl variant allows selective modification at the ketone site post-deprotection, enabling bifunctional molecule design .
Crosslinking and Bioconjugation
The ketone moiety facilitates site-specific protein labeling via oxime ligation, a strategy employed in antibody-drug conjugate (ADC) development. This reactivity is exploitable in pH-controlled release systems .
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